Befiradol

Vue d'ensemble

Description

C'est un agoniste complet puissant et sélectif du récepteur de la sérotonine 5-HT1A . Le béfiradol a été initialement développé par Pierre Fabre Médicament, une société pharmaceutique française, et ensuite cédé sous licence à Neurolixis, une société de biotechnologie basée aux États-Unis . Ce composé est étudié pour son potentiel à traiter la dyskinésie induite par la lévodopa dans la maladie de Parkinson et a montré des résultats prometteurs dans les essais précliniques et cliniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du béfiradol implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'une des principales voies de synthèse comprend la réaction du chlorure de 3-chloro-4-fluorobenzoyle avec la 4-fluoropipéridine pour former un composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la (5-méthyl-2-pyridinyl)méthylamine pour donner le béfiradol .

Méthodes de production industrielle

La production industrielle du béfiradol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour assurer un rendement et une pureté élevés. Des techniques de purification avancées telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le béfiradol subit diverses réactions chimiques, notamment :

Oxydation : Le béfiradol peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle aromatique halogéné.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que l'hydroxyde de sodium et le carbonate de potassium sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le béfiradol a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans les études impliquant les récepteurs de la sérotonine.

Biologie : Enquête sur ses effets sur les systèmes de neurotransmetteurs et l'activité neuronale.

Mécanisme d'action

Le béfiradol exerce ses effets en activant sélectivement le récepteur de la sérotonine 5-HT1A. Cette activation conduit à une cascade d'événements intracellulaires, notamment l'inhibition de l'adénylyl cyclase, la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et la modulation de l'activité des canaux ioniques . Le béfiradol active préférentiellement les protéines GalphaO dans les membranes hippocampiques de rat et il a été démontré qu'il activait les autorécepteurs 5-HT1A dans le noyau du raphé dorsal et les hétérorécepteurs sur les neurones pyramidaux du cortex frontal .

Applications De Recherche Scientifique

Pharmacological Properties

Befiradol is a highly selective agonist of the serotonin 5-HT1A receptor. Its pharmacological profile includes:

- High Efficacy : Exhibits potent agonist activity at 5-HT1A receptors, leading to significant neurochemical effects such as ERK phosphorylation and G-protein activation .

- Analgesic Effects : In preclinical studies, this compound demonstrated analgesic and antiallodynic properties comparable to high doses of opioid painkillers but with fewer side effects and less tolerance development .

- Dual Mechanism : Recent studies suggest that this compound may also reduce parkinsonism symptoms alongside LID, indicating potential for dual therapeutic effects in Parkinson's disease .

Treatment of Levodopa-Induced Dyskinesia

This compound's primary clinical application is in the management of LID in Parkinson's disease patients. Key findings include:

- Phase 2 Clinical Trials : A Phase 2A clinical trial demonstrated that NLX-112 met its primary endpoints of safety and tolerability while significantly reducing LID symptoms in patients .

- Dosage Efficacy : In non-human primate models, doses as low as 0.1 to 0.4 mg/kg were effective in reducing LID without compromising the anti-parkinsonian effects of levodopa .

Imaging Applications

This compound has been investigated as a radiotracer for positron emission tomography (PET) imaging:

- PET Radiotracer : When labeled with fluorine-18, this compound can visualize the distribution of active serotonin 5-HT1A receptors in the brain, providing insights into receptor function and potential therapeutic targets .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

Befiradol exerts its effects by selectively activating the serotonin 5-HT1A receptor. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity . This compound preferentially activates GalphaO proteins in rat hippocampal membranes and has been shown to activate 5-HT1A autoreceptors in the dorsal raphe nucleus and heteroreceptors on pyramidal neurons in the frontal cortex .

Comparaison Avec Des Composés Similaires

Le béfiradol est unique en raison de sa grande sélectivité et de sa puissance en tant qu'agoniste du récepteur 5-HT1A. Des composés similaires comprennent :

Buspirone : Un agoniste partiel du récepteur 5-HT1A utilisé pour traiter les troubles anxieux.

Flesinoxan : Un autre agoniste du récepteur 5-HT1A aux propriétés anxiolytiques.

8-OH-DPAT : Un composé de recherche utilisé pour étudier le récepteur 5-HT1A.

Comparé à ces composés, le béfiradol présente une efficacité et une sélectivité plus élevées, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

Activité Biologique

Befiradol, also known as NLX-112 or F13640, is a highly selective agonist for the serotonin 5-HT1A receptor. Its biological activity has been extensively studied, demonstrating significant therapeutic potential across various neurological and psychiatric disorders. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects in preclinical and clinical studies, and potential applications.

This compound acts primarily as a full agonist at the 5-HT1A receptor, which is part of the serotonergic system. This receptor is involved in numerous physiological processes, including mood regulation, anxiety response, and pain modulation. The compound exhibits a unique pharmacological profile characterized by:

- High Selectivity : this compound shows a strong preference for the 5-HT1A receptor over other serotonin receptors, minimizing off-target effects that are common with less selective agents .

- Functional Selectivity : Studies indicate that this compound can activate different intracellular signaling pathways depending on the cellular context. For instance, it has been shown to activate G_i/o proteins while also influencing G_s protein pathways at higher concentrations .

Preclinical Studies

Preclinical investigations have highlighted several key findings regarding the efficacy and safety of this compound:

Antinociceptive Effects

In animal models, this compound demonstrated potent antinociceptive effects in both acute and chronic pain models without causing sedation. These effects were attributed to its action on the 5-HT1A receptors, which play a crucial role in modulating pain perception .

Behavioral Studies

In behavioral assays involving anxiety and locomotion:

- Anxiety Reduction : In studies using the elevated plus maze (EPM) and open field tests (OFT), this compound significantly reduced anxiety-like behaviors in mice. At doses ranging from 0.1 to 1.0 mg/kg, it increased exploratory behavior and reduced thigmotaxis (the tendency to stay close to walls) by up to 164% compared to controls .

- Locomotor Activity : The compound also improved locomotor activity in models simulating neurogenic bladder dysfunction post-spinal cord injury (SCI), suggesting its potential utility in treating movement disorders .

Clinical Applications

This compound's clinical applications are being explored in various contexts:

Parkinson's Disease

Recent trials have indicated that this compound may effectively reduce levodopa-induced dyskinesias in patients with Parkinson's disease. In rodent and non-human primate models, it showed significant antidyskinetic activity without major side effects, paving the way for future human trials .

Neurodegenerative Diseases

Research has also suggested that this compound might have benefits in treating neurodegenerative conditions such as Machado-Joseph disease (MJD). It was found to decrease aggregation of mutant ATXN3 protein, which is implicated in MJD pathology .

Summary of Key Findings

Propriétés

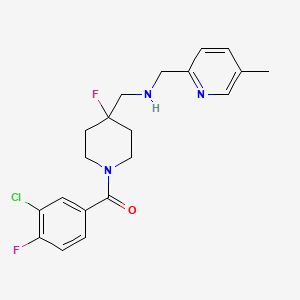

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZXLMVXBZICTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943058 | |

| Record name | Befiradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208110-64-9 | |

| Record name | Befiradol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208110-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befiradol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befiradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFIRADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.